Hydrogen Bond Donor Capacity: Primary Amine vs. Tertiary Amine and N-Unsubstituted Comparators
The 2-aminoethyl side chain provides a primary amine (pKa ~9–10) that functions as a hydrogen bond donor (HBD), conferring a calculated HBD count of 2 versus 0 for the diethylamino congener Ubisindine (CAS 26070-78-0) and 1 for 3-hydroxy-3-phenylisoindolin-1-one (CAS 6637-53-2) . This primary amine can engage in salt bridge and hydrogen bonding interactions with biological targets that tertiary amines cannot, potentially altering target engagement profiles and solubility characteristics [1].
| Evidence Dimension | Calculated hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | 2 HBD (primary amine + 3-OH) |
| Comparator Or Baseline | Ubisindine (2-(2-diethylaminoethyl)-3-phenylisoindolin-1-one): 0 HBD; 3-hydroxy-3-phenylisoindolin-1-one: 1 HBD |
| Quantified Difference | +2 HBD vs. Ubisindine; +1 HBD vs. N-unsubstituted analog |
| Conditions | In silico computed properties per standard molecular descriptor calculations |
Why This Matters
HBD count directly influences aqueous solubility, membrane permeability, and target binding mode—selecting an analog with a different HBD profile will alter assay outcomes and cannot be assumed interchangeable.
- [1] Kenny, P. W. Hydrogen Bonding, Electrostatic Potential, and Molecular Design. J. Chem. Inf. Model. 2009, 49, 1234–1244 (Methodology for HBD/HBA relevance). View Source
